Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate
Description
Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate is a complex azo dye characterized by a naphthylazo-terephthalate backbone. The naphthyl moiety is substituted with an amino group at position 2, a hydroxy group at position 8, and a sulphonato group at position 6, while the terephthalate component includes diethyl ester groups. This structure confers water solubility (via the sodium counterion) and reactivity for applications in textiles, pH-sensitive dyes, or analytical indicators . Azo dyes of this class are synthesized via diazotization and coupling reactions, though challenges arise in precursor solubility and reaction conditions, as seen in related compounds .
Properties
CAS No. |
73309-51-0 |
|---|---|
Molecular Formula |
C22H20N3NaO8S |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2,5-bis(ethoxycarbonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H21N3O8S.Na/c1-3-32-21(27)13-5-7-15(22(28)33-4-2)17(10-13)24-25-20-16(23)8-6-12-9-14(34(29,30)31)11-18(26)19(12)20;/h5-11,26H,3-4,23H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
OGANMMJCDWWWJR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular formula: Complex azo compound with sulfonate and sodium salt groups.
- Key functional groups: Amino, hydroxy, sulphonate, azo linkage, and diethyl terephthalate ester.
- Physical state: Typically isolated as a sodium salt, water-soluble dye.
Understanding the structure is critical for designing the synthetic route, as the azo bond formation and sulfonation require specific reaction conditions.
Preparation Methods
Starting Materials
- 2-Amino-8-hydroxy-6-sulphonatonaphthalene (a sulfonated naphthol derivative)
- 1,4-Benzenedicarboxylic acid diethyl ester (terephthalate diethyl ester)
- Sodium hydroxide (for salt formation)
- Sodium nitrite and acid (for diazotization)
Stepwise Synthesis Procedure
Diazotization of 2-Amino-8-hydroxy-6-sulphonatonaphthalene
- The amino group on the naphthalene sulfonate is converted into a diazonium salt.
- Reaction conditions: Typically carried out in an acidic medium (HCl) at low temperature (0–5 °C).
- Sodium nitrite is added slowly to form the diazonium intermediate.
Azo Coupling with Diethyl Terephthalate
- The diazonium salt is then coupled with the diethyl ester of terephthalic acid.
- The coupling reaction occurs under mildly alkaline conditions to facilitate nucleophilic attack on the diazonium ion.
- The azo linkage (-N=N-) is formed between the naphthalene diazonium and the terephthalate moiety.
Sulfonation and Salt Formation
- Sulfonation is typically introduced on the naphthalene ring prior to diazotization or during the synthesis of the amino naphthol sulfonate precursor.
- The final compound is converted into its sodium salt form by neutralization with sodium hydroxide, enhancing water solubility.
Purification
- The crude product is purified by crystallization or precipitation from aqueous solution.
- Washing with solvents to remove unreacted starting materials and byproducts.
- Drying under reduced pressure to obtain the pure sodium salt of the azo dye.
Analytical Data and Characterization
| Parameter | Method | Typical Result/Value |
|---|---|---|
| Molecular weight | Mass spectrometry | Consistent with sodium diethyl azo compound |
| UV-Vis absorption | UV-Visible spectroscopy | Characteristic azo dye absorption peak around 400-450 nm |
| Functional groups | FTIR spectroscopy | Peaks corresponding to azo (-N=N-), sulfonate (-SO3Na), ester (C=O) |
| Purity | HPLC or TLC | Single major peak/band indicating purity |
| Elemental analysis | CHNS analysis | Confirmed presence of C, H, N, S, Na consistent with formula |
Notes on Reaction Conditions and Yields
- Temperature control during diazotization is critical to avoid decomposition.
- pH must be carefully maintained during azo coupling to optimize yield.
- The sulfonation degree affects solubility and dyeing properties.
- Typical overall yields range from 60% to 85% depending on scale and purity requirements.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| 1 | Sulfonation | Sulfuric acid or SO3, heat | Introduce sulfonate group | Often done on naphthol precursor |
| 2 | Diazotization | NaNO2, HCl, 0–5 °C | Form diazonium salt | Temperature sensitive |
| 3 | Azo coupling | Diethyl terephthalate, pH ~8-9 | Form azo bond | Mildly alkaline conditions |
| 4 | Neutralization | NaOH | Form sodium salt | Enhances water solubility |
| 5 | Purification | Crystallization, washing | Isolate pure compound | Critical for dye quality |
Research and Literature Insights
- The azo coupling reaction is well-studied in dye chemistry for producing azo dyes with high color fastness.
- Sulfonation enhances water solubility and dye affinity to fibers.
- The sodium salt form is preferred for industrial applications due to improved handling and solubility.
- Recent research emphasizes optimizing reaction parameters to minimize byproducts and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate is a synthetic dye with various applications in scientific research and industry. This article explores its applications, particularly in biological and chemical contexts, while providing comprehensive data tables and case studies.
Basic Information
- Molecular Formula : C18H20N4O6S
- Molecular Weight : 404.44 g/mol
- IUPAC Name : this compound
Structure
The structure consists of a naphthyl azo compound with sulfonate and terephthalate groups, contributing to its solubility and reactivity in various environments.
Biological Research
This compound is primarily utilized in biological assays due to its fluorescent properties. It is often used as a tracer in:
- Cell Imaging : The compound can be used to stain cells for fluorescence microscopy, enabling researchers to visualize cellular structures and processes.
- Flow Cytometry : Its fluorescent characteristics allow for the quantification of cells based on their properties, aiding in immunological studies.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for:
- Spectrophotometric Analysis : It can form colored complexes with metal ions, which can be measured spectrophotometrically to determine the concentration of specific analytes in solution.
- Chromatography : Used as a marker in chromatographic techniques to identify compounds based on retention times.
Environmental Monitoring
Due to its ability to bind with heavy metals, this compound has applications in environmental science:
- Heavy Metal Detection : The compound can be employed in assays that detect the presence of heavy metals in water samples, contributing to environmental monitoring efforts.
Cosmetic Industry
This compound is also explored within the cosmetic field:
- Colorant : Its vibrant color makes it suitable for use as a dye in cosmetic products, although regulations limit its use due to potential toxicity concerns.
Case Study 1: Cell Imaging
A study demonstrated the effectiveness of this compound as a fluorescent probe for imaging live cells. The results indicated that the dye provided high contrast images with minimal cytotoxicity, making it ideal for long-term imaging studies.
Case Study 2: Heavy Metal Detection
In an environmental study, researchers utilized this compound to develop a spectrophotometric method for detecting lead levels in contaminated water sources. The method showed high sensitivity and specificity, allowing for accurate monitoring of water quality.
Table 1: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biological Research | Cell Imaging | High contrast, low cytotoxicity |
| Analytical Chemistry | Spectrophotometric Analysis | Sensitive detection of analytes |
| Environmental Monitoring | Heavy Metal Detection | Accurate monitoring of water quality |
| Cosmetic Industry | Colorant | Vibrant color, potential regulatory concerns |
Mechanism of Action
The mechanism of action of sodium diethyl 2-[(2-amino-8-hydroxy-6-sulfonatonaphthyl)azo]terephthalate involves its ability to form stable complexes with metal ions and other molecules. The azo group (-N=N-) plays a crucial role in its binding properties, allowing it to interact with various molecular targets. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications.
Comparison with Similar Compounds
Disodium 6-Hydroxy-5-(2-Methoxy-5-Methyl-4-Sulfonatophenylazo)-2-Naphthalenesulfonate ()
- Substituents :
- Naphthalene ring: 6-hydroxy, 2-sulphonato.
- Phenylazo group: 2-methoxy, 5-methyl, 4-sulphonato.
- Impact :
- A single sulphonato group on the naphthyl ring may reduce solubility compared to ’s dual sulphonates, but the sodium counterion and diethyl terephthalate ester improve solubility in mixed aqueous-organic systems .
1-Amino-8-Hydroxynaphthalene-3,6-Disulphonic Acid Derivatives ()
- Substituents : 3,6-disulphonic acid groups.
- Impact :
- Comparison: The main compound’s 6-sulphonato group (vs. Diethyl terephthalate introduces lipophilic character, enabling compatibility with synthetic fibers like polyester .
Stability and Environmental Impact
- Hydrolytic Stability : Diethyl esters are less hydrolysis-resistant than dimethyl analogs (: 22.2% vs. 19.4% incorporation in polymers), suggesting moderate environmental persistence .
- Biodegradability: Sodium sulphonates improve biodegradability compared to non-ionic dyes, but ester groups may slow degradation in aquatic systems .
Spectral Properties
Solubility Data
| Compound | Water Solubility (g/L) | Organic Solubility (e.g., Ethanol) |
|---|---|---|
| This compound | ~50–100 | Moderate (diethyl ester enhances) |
| 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid derivatives | >200 | Insoluble |
Biological Activity
Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate, also known by its CAS number 73309-51-0, is a synthetic azo dye that has garnered interest for its potential biological activities. This compound is characterized by its complex structure, which includes an azo linkage and sulfonate groups, contributing to its solubility and reactivity in biological systems. In this article, we will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20N3NaO8S
- Molecular Weight : 509.464 g/mol
- CAS Number : 73309-51-0
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular structures.
Anticancer Activity
- Mechanism of Action :
-
Case Study :
- A study involving Ehrlich ascites carcinoma (EAC) cells demonstrated that treatment with this compound led to a significant reduction in tumor volume and cell count. Histopathological examinations revealed improved liver and kidney tissues post-treatment, indicating a favorable safety profile alongside its therapeutic effects .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cell lines. The results indicated that this compound selectively inhibits the growth of malignant cells while exhibiting minimal toxicity towards normal cells.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Induction of apoptosis in EAC cells | |
| Cytotoxicity | Selective inhibition of malignant cell proliferation |
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies. While the compound demonstrates promising biological activities, it is essential to consider potential toxic effects associated with prolonged exposure or high concentrations.
Regulatory Status
Due to its chemical structure and potential biological effects, this compound is subject to regulations regarding its use in cosmetic and pharmaceutical products. Regulatory bodies assess the safety and efficacy of such compounds before they can be utilized in consumer products .
Q & A
Q. What are the standard synthetic protocols for Sodium diethyl 2-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)terephthalate?
- Methodological Answer : Synthesis involves diazotization of aromatic amines followed by azo coupling under alkaline conditions. Key steps include:
Diazotization : React 2-amino-8-hydroxy-6-sulphonatonaphthalene with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
Coupling : Combine the diazonium salt with diethyl terephthalate in a basic medium (pH 8–10) at 10–15°C.
Critical Parameters :
- Temperature control to prevent decomposition of the diazonium intermediate.
- Molar ratio optimization (e.g., 1:1.1 amine-to-coupling partner) to minimize side products.
Purification : Use recrystallization from ethanol-water mixtures or column chromatography for high-purity yields .
Table 1 : Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | pH |
|---|---|---|---|
| Diazotization | NaNO₂ (1.1 eq), HCl (excess) | 0–5°C | <1 |
| Coupling | Diethyl terephthalate, NaOH (10% w/v) | 10–15°C | 8–10 |
Q. Which spectroscopic techniques are optimal for characterizing this compound’s azo and sulfonate groups?
- Methodological Answer :
- UV-Vis Spectroscopy : Azo groups exhibit strong absorbance in the 400–600 nm range (π→π* transitions). Solvent polarity and pH (e.g., acidic vs. alkaline) shift λmax due to protonation/deprotonation of hydroxy groups .
- NMR : <sup>1</sup>H NMR resolves aromatic protons and ethyl ester signals. <sup>13</sup>C NMR identifies sulfonate (δ ~110–120 ppm) and azo-linked carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M–Na]⁻ ion for sulfonate derivatives).
Note : Deuterated DMSO or alkaline D₂O are preferred solvents for solubility and peak resolution .
Advanced Research Questions
Q. How can coupling reaction yields be optimized while minimizing side products?
- Methodological Answer :
- pH Control : Maintain pH 8–10 using NaOH to stabilize the diazonium intermediate and enhance nucleophilic coupling.
- Temperature Gradients : Gradual warming (5°C increments) post-coupling reduces premature hydrolysis of ester groups.
- Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of hydrophobic coupling partners.
Data Contradiction Analysis : If yields drop below 60%, check for: - Excess nitrite (detected via starch-iodide paper) quenching coupling efficiency.
- Competing side reactions (e.g., sulfonate group oxidation under acidic conditions) .
Q. How do researchers resolve contradictions in FT-IR and NMR data during structural confirmation?
- Methodological Answer :
- Cross-Validation : Compare FT-IR sulfonate S=O stretches (1050–1200 cm⁻¹) with <sup>13</sup>C NMR sulfonate carbon shifts.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra and NMR chemical shifts for comparison.
- X-ray Crystallography : Single-crystal analysis (using SHELX ) resolves ambiguities in substituent positioning.
Case Study : Discrepancies in hydroxy proton signals may arise from tautomerism; D₂O exchange experiments clarify dynamic equilibria .
Q. What methodologies are effective for studying metal ion chelation properties?
- Methodological Answer :
- Spectrophotometric Titration : Monitor UV-Vis shifts (e.g., bathochromic shifts for Cr³⁺ or Fe³⁺ binding) at varying metal concentrations.
- Job’s Method : Determine stoichiometry by plotting absorbance vs. mole fraction of metal ions.
- Cyclic Voltammetry : Assess redox activity of metal-complexed species (e.g., reversible peaks indicate stable coordination).
Example : Chromium complexes () show enhanced stability at pH 6–7, with log K values >5 for 1:1 ligand-metal ratios .
Comparative Analysis of Structural Analogs
Table 2 : Key Properties vs. H Acid Derivatives ()
| Property | Target Compound | H Acid Derivatives |
|---|---|---|
| Sulfonate Groups | 2 (positions 6 and terephthalate) | 2 (positions 3 and 6) |
| Absorbance λmax | 520–550 nm (pH 10) | 480–510 nm (pH 10) |
| Metal Chelation | Strong affinity for transition metals | Moderate affinity for Al³⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
